molecular formula C17H22N6O B1666366 N9-Isopropyl-olomoucine CAS No. 158982-15-1

N9-Isopropyl-olomoucine

Cat. No. B1666366
M. Wt: 326.4 g/mol
InChI Key: WHDJEAZLMYPLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N9-Isopropyl-olomoucine is a chemical compound with the molecular formula C17H22N6O . It is an inhibitor of CDK1/cyclin B and CDK5/p35 . The compound is used for research purposes and is not intended for diagnostic or therapeutic use .


Physical And Chemical Properties Analysis

N9-Isopropyl-olomoucine has a molecular weight of 326.39600 . The exact physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Biological Cell Detachment and Bioengineering Applications

N9-Isopropyl-olomoucine has shown relevance in bioengineering, particularly with poly(N-isopropyl acrylamide) (pNIPAM) substrates used for the nondestructive release of biological cells and proteins. Applications include studying the extracellular matrix (ECM), cell sheet engineering, tissue transplantation, tumorlike spheroids formation, bioadhesion and bioadsorption studies, and individual cell manipulation or deformation. This demonstrates the compound's versatility in various bioengineering and cellular biology applications (Cooperstein & Canavan, 2010).

Genome Engineering

In the broader scope of genome engineering, N9-Isopropyl-olomoucine may not be directly implicated, but the field has seen significant advancements, such as the development of CRISPR-Cas9 technology. This technology enables editing or modulation of DNA sequences in virtually any organism, which can be foundational for further exploration in genetic research and applications where N9-Isopropyl-olomoucine could be involved (Hsu, Lander, & Zhang, 2014).

Stimuli–Responsive Copolymers in Bioengineering

N9-Isopropyl-olomoucine, in the context of N-isopropylacrylamide copolymers, plays a role in modern macromolecular bioengineering and biotechnology. These materials are particularly important in cell and enzyme immobilization, controlled drug delivery, gene delivery, bioconjugation, and protein dehydration processes. The unique stimuli-responsive behavior and phase transitions of these copolymers highlight the compound's potential in creating advanced bioengineering materials (Rzaev, Dinçer, & Pişkin, 2007).

Synthesis and Application in Drug Development

N9-Isopropyl-olomoucine's synthesis process is critical for its application in drug development. Its efficient synthesis, such as that of olomoucine, is vital for creating libraries of highly substituted purines and related scaffolds, which are essential in pharmacological research and development (Hammarström et al., 2002).

Antimicrobial and Antiviral Properties

Notably, derivatives of N9-Isopropyl-olomoucine, such as olomoucine II, have shown potent inhibitory activity against various human viruses, including herpes simplex virus and human cytomegalovirus. Its ability to inhibit the replication of a broad range of wild-type human viruses suggests potential antiviral applications, offering a new avenue for therapeutic exploration (Holcakova et al., 2010).

Safety And Hazards

N9-Isopropyl-olomoucine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, avoid letting the product enter drains .

Future Directions

While N9-Isopropyl-olomoucine is primarily used for research purposes, it has been cited in a study related to the identification of an oncogenic network with prognostic and therapeutic value in prostate cancer . This suggests potential future directions for the use of this compound in cancer research.

properties

IUPAC Name

2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-12(2)23-11-20-14-15(19-10-13-6-4-3-5-7-13)21-17(18-8-9-24)22-16(14)23/h3-7,11-12,24H,8-10H2,1-2H3,(H2,18,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDJEAZLMYPLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425015
Record name N9-ISOPROPYL-OLOMOUCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N9-Isopropyl-olomoucine

CAS RN

158982-15-1
Record name N9-ISOPROPYL-OLOMOUCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 158982-15-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.